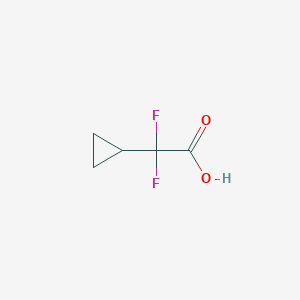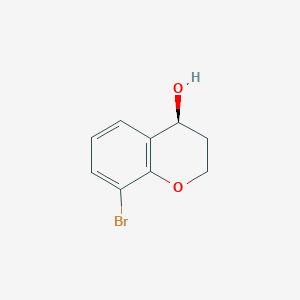
2-Cyclopropyl-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2,2-difluoroacetic acid is a chemical compound with the CAS Number: 1557661-16-1 . It has a molecular weight of 136.1 and its linear formula is C5H6F2O2 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-2,2-difluoroacetic acid is represented by the linear formula C5H6F2O2 . The InChI Key is ACYULLZJZXDWRB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Cyclopropyl-2,2-difluoroacetic acid is utilized in the synthesis of biologically active compounds. For instance, it serves as a starting point in the facile and fluorination-free synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in this domain (Wei, Makowski, & Rutherford, 2012).
Peptidomimetic Synthesis
The compound plays a significant role in the stereoselective synthesis of 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline. These amino acids, derived from malic acid, are key building blocks in peptidomimetic synthesis, particularly in the creation of mixed α/β/α tripeptides (Cordero et al., 2013).
Organic Chemistry and Catalysis
In organic chemistry, 2-Cyclopropyl-2,2-difluoroacetic acid is involved in the ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups by boronic acids and potassium organotrifluoroborates under metal-free conditions (Ortega & Csákÿ, 2016).
Mechanistic Studies in Chemistry
The compound is studied for its behavior under conditions that catalyze the opening of the cyclopropyl ring, leading to the formation of 3,1-benzoxazines and 3,1-benzothiazines. Such studies help in understanding reaction mechanisms and developing new synthetic methods (Fedotov et al., 2008).
Drug Development
Though not directly involving 2-Cyclopropyl-2,2-difluoroacetic acid, cyclopropane rings similar to those in the compound are increasingly used in drug development. They enhance potency and reduce off-target effects in drug molecules, addressing challenges in drug discovery (Talele, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-2,2-difluoroacetic acid are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-2,2-difluoroacetic acid’s action are currently unknown
Action Environment
The action of 2-Cyclopropyl-2,2-difluoroacetic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . The compound is stable under normal storage conditions (sealed, dry, 2-8°C) .
properties
IUPAC Name |
2-cyclopropyl-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7,4(8)9)3-1-2-3/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYULLZJZXDWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2,2-difluoroacetic acid | |
CAS RN |
1557661-16-1 |
Source


|
| Record name | 2-cyclopropyl-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2775757.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2775766.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2775768.png)

![methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2775771.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)
![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)
